Solvolytic Reactivity: 4-Nitrobenzenesulfonyl Chloride is 2.2 Times More Reactive Than Unsubstituted Benzenesulfonyl Chloride in Hydroxylic Solvents
The rate of solvolysis, a key indicator of reactivity in nucleophilic substitution reactions, was directly compared for 4-nitrobenzenesulfonyl chloride and its unsubstituted analog, benzenesulfonyl chloride. Across a range of hydroxylic solvents, the p-nitro substituted compound demonstrated a significantly higher specific rate of solvolysis, as quantified using the extended Grunwald-Winstein equation [1]. This increase in reactivity is attributed to the strong electron-withdrawing effect of the para-nitro group, which stabilizes the transition state in an SN2-type mechanism.
| Evidence Dimension | Solvolytic Reactivity (Rate Coefficient, k) |
|---|---|
| Target Compound Data | Specific rate of solvolysis is 2.2 times faster |
| Comparator Or Baseline | Benzenesulfonyl chloride (unsubstituted), with a relative rate of 1.0 as the baseline |
| Quantified Difference | 2.2-fold increase in reaction rate |
| Conditions | Multiple hydroxylic solvents, analyzed using the extended Grunwald-Winstein equation at 25.0 °C [1] |
Why This Matters
This data is critical for reaction planning; higher reactivity can enable lower reaction temperatures, shorter times, or higher yields, particularly in challenging transformations like the sulfonylation of sterically hindered or weakly nucleophilic amines.
- [1] Koo, I. S., et al. (2008). 'Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals', International Journal of Molecular Sciences, 9(12), 2639-2657. View Source
